N,N-dibenzyl-2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide typically involves the reaction of anthranilic acid derivatives with various reagents . One common method includes the acylation of 4,5-dimethoxy-methylanthranilate using methyl malonyl chloride in the presence of triethylamine . The intermediate anilides are then subjected to base-catalyzed ester condensation to form the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N,N-dibenzyl-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N,N-dibenzyl-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N,N-dibenzyl-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
N- [ [1,2-Dihydro-4-hydroxy-2-oxo-1- (phenylmethyl)-3-quinolinyl]carbonyl]-glycine: Another quinoline derivative with similar properties.
Uniqueness
N,N-dibenzyl-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide stands out due to its unique structural features and specific biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C25H22N2O3 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N,N-dibenzyl-2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)acetamide |
InChI |
InChI=1S/C25H22N2O3/c28-23(15-21-24(29)20-13-7-8-14-22(20)26-25(21)30)27(16-18-9-3-1-4-10-18)17-19-11-5-2-6-12-19/h1-14H,15-17H2,(H2,26,29,30) |
InChI Key |
HLZGLQNDYLCNME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CC3=C(C4=CC=CC=C4NC3=O)O |
Origin of Product |
United States |
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